molecular formula C25H22F2N4O3 B11181479 N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide CAS No. 855207-64-6

N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide

Cat. No.: B11181479
CAS No.: 855207-64-6
M. Wt: 464.5 g/mol
InChI Key: IARSIOPHHDIHNK-UHFFFAOYSA-N
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Description

N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing triazole derivatives is the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used as a probe to study biological processes and interactions, particularly those involving triazole-containing compounds.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated aromatic groups can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions can result in a range of biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxyethoxy and fluorophenyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

855207-64-6

Molecular Formula

C25H22F2N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[3-(2-ethoxyethoxy)-5-(3-fluorophenyl)-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C25H22F2N4O3/c1-2-33-14-15-34-25-29-23(17-6-5-7-18(26)16-17)31(30-25)20-12-10-19(11-13-20)28-24(32)21-8-3-4-9-22(21)27/h3-13,16H,2,14-15H2,1H3,(H,28,32)

InChI Key

IARSIOPHHDIHNK-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NN(C(=N1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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